molecular formula C14H10FN3O2 B2900719 Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 932243-23-7

Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B2900719
CAS No.: 932243-23-7
M. Wt: 271.251
InChI Key: FAIWKEDNOVZGHI-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, and a fluorophenyl group at the 5-position. The presence of a methyl ester group at the 7-position further enhances its chemical reactivity and potential for derivatization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of an appropriate hydrazine derivative with a β-keto ester to form the pyrazole ring.

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is reacted with the pyrazolo[1,5-a]pyrimidine intermediate.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid, to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazolo[1,5-a]pyrimidine core to a more saturated system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
  • Methyl 5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
  • Methyl 5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Uniqueness

Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c1-20-14(19)12-8-11(9-2-4-10(15)5-3-9)17-13-6-7-16-18(12)13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIWKEDNOVZGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=NN21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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